molecular formula C23H25NO4 B11625165 ethyl (4Z)-4-[(cyclohexylamino)methylidene]-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate

ethyl (4Z)-4-[(cyclohexylamino)methylidene]-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate

Cat. No.: B11625165
M. Wt: 379.4 g/mol
InChI Key: YAQYSKCHHRBWDA-UHFFFAOYSA-N
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Description

ETHYL (4Z)-4-[(CYCLOHEXYLAMINO)METHYLIDENE]-2-METHYL-5-OXO-4H,5H-NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a naphthofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (4Z)-4-[(CYCLOHEXYLAMINO)METHYLIDENE]-2-METHYL-5-OXO-4H,5H-NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the naphthofuran core, followed by the introduction of the cyclohexylamino group and the ethyl ester functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

ETHYL (4Z)-4-[(CYCLOHEXYLAMINO)METHYLIDENE]-2-METHYL-5-OXO-4H,5H-NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups.

Scientific Research Applications

ETHYL (4Z)-4-[(CYCLOHEXYLAMINO)METHYLIDENE]-2-METHYL-5-OXO-4H,5H-NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specialized properties.

Mechanism of Action

The mechanism by which ETHYL (4Z)-4-[(CYCLOHEXYLAMINO)METHYLIDENE]-2-METHYL-5-OXO-4H,5H-NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    ETHYL (4Z)-4-[(CYCLOHEXYLAMINO)METHYLIDENE]-2-METHYL-5-OXO-4H,5H-NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE: shares similarities with other naphthofuran derivatives, such as:

Uniqueness

The uniqueness of ETHYL (4Z)-4-[(CYCLOHEXYLAMINO)METHYLIDENE]-2-METHYL-5-OXO-4H,5H-NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and research endeavors.

Properties

Molecular Formula

C23H25NO4

Molecular Weight

379.4 g/mol

IUPAC Name

ethyl 4-(cyclohexyliminomethyl)-5-hydroxy-2-methylbenzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C23H25NO4/c1-3-27-23(26)19-14(2)28-22-17-12-8-7-11-16(17)21(25)18(20(19)22)13-24-15-9-5-4-6-10-15/h7-8,11-13,15,25H,3-6,9-10H2,1-2H3

InChI Key

YAQYSKCHHRBWDA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NC4CCCCC4)C

Origin of Product

United States

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